molecular formula C13H8Br2O3 B13984733 (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone CAS No. 5393-45-3

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone

Cat. No.: B13984733
CAS No.: 5393-45-3
M. Wt: 372.01 g/mol
InChI Key: PBKFCHWMYIGUBO-UHFFFAOYSA-N
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Description

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone (CAS 5393-45-3) is a high-value diaryl methanone derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C13H8Br2O3 and a molecular weight of 372.01 g/mol, this compound features two distinct brominated hydroxyphenyl moieties bridged by a central ketone group, a structure that offers versatile reactivity and potential for intermolecular hydrogen bonding . Its primary research application is as a synthetic building block for the construction of more complex molecules, particularly in the development of pharmaceutical candidates . The structural motif of dibrominated hydroxyphenyl methanones is frequently investigated for its biological activity, including potential antimicrobial properties. Studies suggest such compounds can inhibit bacterial cell division by targeting essential proteins like FtsZ, a key component in bacterial cytokinesis . The presence of two phenolic hydroxyl groups also contributes to antioxidant properties, as the compound can act as a free radical scavenger, making it relevant for research into oxidative stress . From a synthetic chemistry perspective, the bromine atoms on the aromatic rings are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki couplings, allowing researchers to create a diverse library of analogues . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5393-45-3

Molecular Formula

C13H8Br2O3

Molecular Weight

372.01 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H8Br2O3/c14-8-2-4-11(16)9(6-8)13(18)7-1-3-12(17)10(15)5-7/h1-6,16-17H

InChI Key

PBKFCHWMYIGUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)Br)O)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the following key steps:

  • Preparation or procurement of appropriately brominated hydroxybenzoic acid derivatives or hydroxybenzophenones.
  • Protection or acetylation of phenolic hydroxyl groups to prevent undesired side reactions.
  • Conversion of carboxylic acid derivatives to acyl chlorides.
  • Friedel-Crafts type acylation or benzoylation to form the benzophenone core.
  • Deprotection or hydrolysis to restore free phenolic hydroxyl groups.

Detailed Synthetic Procedures from Patents and Literature

Preparation of 3,5-Dibromo-4-acetoxybenzoic Acid (Intermediate)

According to a Chinese patent (CN103242272A), 3,5-dibromo-4-hydroxybenzoic acid is acetylated to its acetoxy derivative to protect the phenol group:

Step Reagents & Conditions Outcome Yield (%) Notes
Acetylation 3,5-dibromo-4-hydroxybenzoic acid, acetic anhydride, dichloromethane, concentrated sulfuric acid catalyst, 30-35°C, 2 h Formation of 3,5-dibromo-4-acetoxybenzoic acid 77.7–91.23% Reaction monitored by temperature control and neutralization with saturated NaCl solution; product isolated as white powder with melting point 194-196°C

Variations in solvent volume and reagent quantities allow optimization of yield and purity.

Conversion to Acyl Chloride

The acetoxybenzoic acid intermediate is converted to the corresponding acyl chloride by reaction with acetyl chloride under similar temperature control (30-35°C), facilitating subsequent benzoylation steps.

Formation of the Benzophenone Core

Although direct literature on this exact step for the compound is limited, the general approach involves Friedel-Crafts acylation of a brominated hydroxybenzene with the prepared acyl chloride under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O). This step forms the (3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone structure after deprotection if necessary.

Industrial methods may use continuous flow reactors for precise control, enhancing yield and purity.

Alternative Synthetic Routes and Related Compounds

While direct synthetic routes to this compound are scarce in open literature, related syntheses of hydroxyphenyl methanones with halogen substituents provide insights:

  • Suzuki coupling and Grignard addition strategies have been employed to construct substituted benzophenone analogues, followed by oxidation and demethylation steps to introduce hydroxyl groups.
  • Oxidation and reduction reactions on halogenated hydroxybenzophenones allow functional group transformations, potentially applicable to the target compound.

Reaction Conditions and Yield Optimization

Influence of Catalysts and Solvents

Catalyst Solvent Temperature (°C) Yield (%) Purity (HPLC) Notes
AlCl₃ Dichloromethane (DCM) 0 62 95% Effective for electrophilic aromatic substitution in halogenated systems
BF₃·Et₂O Tetrahydrofuran (THF) 25 78 98% Higher yield and purity, better regioselectivity

Lewis acid catalysts are critical for Friedel-Crafts acylation, with solvent polarity and temperature influencing regioselectivity and byproduct formation.

Protection and Deprotection Steps

Acetylation of phenolic hydroxyl groups using acetic anhydride and sulfuric acid catalyst prevents unwanted side reactions during acyl chloride formation and benzoylation.

Purification and Characterization

Purification typically involves washing organic layers with saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and recrystallization. Single-crystal X-ray diffraction (SC-XRD) is employed to confirm molecular structure, particularly halogen positions and intramolecular hydrogen bonding.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Reference
1 3,5-Dibromo-4-hydroxybenzoic acid Acetic anhydride, conc. H₂SO₄, DCM, 30-35°C, 2 h 3,5-Dibromo-4-acetoxybenzoic acid 77.7–91.23
2 3,5-Dibromo-4-acetoxybenzoic acid Acetyl chloride, conc. H₂SO₄, DCM, 30-35°C, 2 h 3,5-Dibromo-4-acetoxybenzoyl chloride Not specified
3 Brominated hydroxybenzene Friedel-Crafts acylation with acyl chloride, Lewis acid catalyst (AlCl₃ or BF₃·Et₂O), 0–25°C This compound 62–78 (depending on catalyst)
4 Protected benzophenone intermediate Deprotection (hydrolysis) Target compound with free hydroxyl groups High (dependent on conditions) Inferred

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenolic compounds with reduced bromine content.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The biological activity of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is attributed to its ability to interact with various molecular targets. It can inhibit bacterial cell division by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to several diaryl methanones and related derivatives (Table 1):

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone C₁₃H₈Br₂O₃ 3-Br, 4-OH; 5-Br, 2-OH ~366.93 (calculated) High polarity, potential for H-bonding
5-Bromo-2-hydroxybenzophenone C₁₃H₉BrO₂ 5-Br, 2-OH; unsubstituted phenyl 277.12 m.p. not reported; used as synthetic intermediate
3-Bromo-5-chloro-2-hydroxybenzophenone C₁₃H₈BrClO₂ 3-Br, 5-Cl, 2-OH; phenyl 313.56 Higher halogen content, reduced H-bonding
4-(5-Bromo-2-hydroxyphenyl)thiazol-2-ylmethanone C₁₄H₉BrNO₂S₂ Thiazole-thiophene hybrid 364.27 (M⁻¹) Yellow platelets, m.p. 165–166°C
1-(5-Bromo-2-hydroxyphenyl)-2-chloroethanone C₈H₆BrClO₂ 5-Br, 2-OH; α-chloro ketone 249.49 m.p. 73–74°C; synthesized via Friedel-Crafts

Key Observations :

  • Halogen Substitution: The dual bromine atoms in the target compound enhance its molecular weight and polarizability compared to mono-halogenated analogs like 5-bromo-2-hydroxybenzophenone . Br .
  • Hydrogen Bonding: The two hydroxyl groups in the target compound facilitate intramolecular and intermolecular hydrogen bonds, which may improve thermal stability compared to non-hydroxylated derivatives . For example, di(1H-tetrazol-5-yl) methanone oxime, which lacks hydroxyl groups, decomposes at 288.7°C, while hydroxyl-rich systems often show higher stability .

Physical and Thermal Properties

  • Solubility: The presence of hydroxyl groups likely improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar halogenated analogs.

Hydrogen Bonding and Crystallographic Insights

The hydroxyl and ketone groups in the target compound enable robust hydrogen-bonding networks, which are critical for crystal packing and stability. Similar compounds crystallize in orthorhombic systems (e.g., space group Pbc2) with densities around 1.675 g·cm⁻³ . Etter’s graph set analysis suggests that such systems form cyclic hydrogen-bonding motifs, enhancing their structural rigidity .

Biological Activity

(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone, also known by its CAS number 5393-45-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of bromine and hydroxyl functional groups, which are known to influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H8Br2O3, with a molecular weight of approximately 360.01 g/mol. The compound's structure includes two brominated phenolic moieties connected by a methanone linkage, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural features often exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of phenolic compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundA549 (Lung)TBDInduction of apoptosis
Similar Phenolic DerivativeME-180 (Cervical)TBDCell cycle arrest
Similar Phenolic DerivativeHT-29 (Colorectal)TBDInhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Compounds featuring hydroxyl and bromine groups have shown significant activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Table 2: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
Similar Brominated Phenolic CompoundEscherichia coliTBD

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The hydroxyl groups enhance hydrogen bonding capabilities, while the bromine atoms may facilitate halogen bonding, increasing the compound's affinity for biological targets .

Case Studies

  • Cytotoxicity Assessment : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound in anticancer drug development .
  • Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of related compounds revealed that the presence of hydroxyl and bromine groups contributed to enhanced activity against Gram-positive bacteria, indicating a promising avenue for further exploration in antibiotic development .

Q & A

Q. What synthetic methodologies are effective for preparing (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone?

A two-step Friedel-Crafts acylation is commonly employed. First, brominated phenol derivatives (e.g., 4-bromoanisole) are reacted with acyl chlorides (e.g., 3-fluorobenzoyl chloride) using Lewis acids (e.g., AlCl₃) as catalysts to form intermediate ketones. Subsequent demethylation or deprotection under acidic conditions yields the final product. Optimize reaction temperatures (60–80°C) to balance yield and selectivity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify hydroxyl and ketone functional groups, with bromine substituents causing characteristic deshielding (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • X-ray Crystallography : Resolve molecular geometry, including bond angles (e.g., C–C–Br ~120°) and dihedral angles between aromatic rings .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 385) and fragmentation patterns .

Q. How can purity and stability be assessed during synthesis?

Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and detect impurities. Stability studies under varying temperatures (e.g., 25°C vs. 40°C) and pH conditions (2–10) reveal degradation pathways, such as hydrolysis of the ketone group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c symmetry, a = 14.5826 Å, β = 113.037°) provides definitive bond lengths (C–Br = 1.89–1.92 Å) and torsion angles, clarifying discrepancies between computational models (e.g., DFT) and experimental observations .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for derivatives?

  • Directing Groups : The hydroxyl group directs electrophiles to ortho/para positions, while bromine sterically hinders meta substitution.
  • Catalytic Systems : Use BF₃·Et₂O with Et₃SiH to selectively reduce ketones without affecting bromine substituents .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates .

Q. How do intermolecular interactions in the solid state influence material properties?

Crystal packing analysis reveals hydrogen-bonding networks (O–H···O, ~2.70 Å) and π-π stacking (3.5–4.0 Å distances), which correlate with thermal stability (TGA decomposition >200°C) and solubility trends (e.g., poor solubility in non-polar solvents) .

Q. What computational methods validate experimental spectral and reactivity data?

  • DFT Calculations : B3LYP/6-311+G(d,p) models predict NMR chemical shifts (RMSD <0.3 ppm) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), explaining electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to rationalize recrystallization efficiency (e.g., ethanol/water mixtures yield high-purity crystals) .

Q. How are reaction byproducts identified and mitigated during scale-up?

  • LC-MS/MS : Detect trace byproducts (e.g., di-brominated side products) via fragmentation patterns.
  • Process Optimization : Adjust stoichiometry (e.g., 1.2 eq acyl chloride) and cooling rates (−5°C/min) to suppress oligomer formation .

Methodological Considerations

  • Contradiction Resolution : Cross-reference NMR coupling constants (e.g., J = 8.5 Hz for vicinal protons) with X-ray data to distinguish structural isomers .
  • Yield Improvement : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction times by 70% compared to conventional heating .

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